Desmethyl Carbodenafil

Description

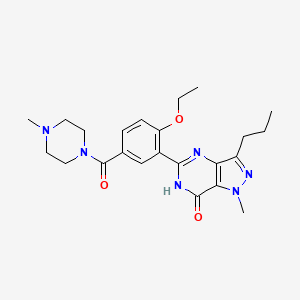

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFGMSHSTNMHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-79-7 | |

| Record name | Desmethyl Carbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JB0I959JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Player: A Technical Guide to the Mechanism of Action of Desmethyl Carbodenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl carbodenafil, a synthetic pyrazolopyrimidinone, has emerged not as a therapeutic agent, but as a clandestine adulterant in purported "natural" male enhancement supplements.[1][2] Structurally analogous to the well-characterized phosphodiesterase type 5 (PDE5) inhibitor sildenafil, its mechanism of action is predicated on the same biochemical principles that govern clinically approved erectile dysfunction therapies.[1][3] This guide provides an in-depth technical exploration of the molecular and cellular mechanisms by which this compound exerts its pharmacological effects. It is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and analytical chemistry, offering insights into the cGMP signaling cascade, the structural basis for PDE5 inhibition, and the experimental methodologies required for its characterization. While its unapproved status and the paucity of formal clinical data present challenges, an understanding of its mode of action is critical for public health, forensic analysis, and the broader study of PDE5 inhibitors.

Introduction: The Rise of a Clandestine Analog

This compound is a synthetic organic molecule that shares the core pyrazolopyrimidinone scaffold with sildenafil, the inaugural clinically approved oral therapy for erectile dysfunction.[4] Unlike its well-documented counterpart, this compound has not undergone the rigorous preclinical and clinical evaluation required for therapeutic approval by regulatory bodies such as the FDA.[2] Instead, it has gained notoriety as a frequently identified undeclared ingredient in over-the-counter male enhancement products, posing significant health risks to consumers.[1][2] These risks are compounded by the lack of quality control and dosage information, which has led to at least one documented fatality from acute toxicity.[2][5][6]

From a pharmacological perspective, this compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][3] Its primary mechanism of action is the targeted inhibition of the PDE5 enzyme, which plays a crucial role in the regulation of smooth muscle tone and blood flow.[7][8] This guide will dissect this mechanism, from the fundamental principles of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway to the specific molecular interactions that underpin the inhibitory activity of this compound.

The NO/cGMP Signaling Pathway: A Symphony of Vasodilation

The physiological process of penile erection is a hemodynamic event orchestrated by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is predominantly mediated by the NO/cGMP signaling pathway, a critical second messenger system in vascular smooth muscle cells.[8][9]

2.1. Initiation: The Role of Nitric Oxide and Soluble Guanylate Cyclase

Upon sexual stimulation, neuronal and endothelial cells release nitric oxide (NO).[8] As a small, lipophilic molecule, NO readily diffuses into adjacent smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme.[10] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10]

2.2. Downstream Effects of cGMP

The accumulation of intracellular cGMP triggers a cascade of events leading to smooth muscle relaxation:[3][5]

-

Activation of Protein Kinase G (PKG): cGMP primarily exerts its effects by activating cGMP-dependent protein kinase (PKG).[3][9]

-

Reduction of Intracellular Calcium: PKG phosphorylates several target proteins that collectively lead to a decrease in the cytosolic concentration of free calcium ions (Ca²⁺). This is achieved through:

-

Inhibition of Ca²⁺ influx through L-type calcium channels.

-

Enhanced sequestration of Ca²⁺ into the sarcoplasmic reticulum via activation of the Ca²⁺-ATPase pump.

-

Opening of Ca²⁺-activated potassium channels, leading to hyperpolarization and further closure of voltage-gated Ca²⁺ channels.

-

-

Desensitization of the Contractile Apparatus to Calcium: PKG can also phosphorylate and activate myosin light chain phosphatase (MLCP). MLCP dephosphorylates the myosin light chain, leading to a decrease in the sensitivity of the contractile machinery to Ca²⁺ and promoting relaxation.[8]

2.3. Termination of the Signal: The Role of Phosphodiesterase Type 5 (PDE5)

The cGMP signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[7] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[11] By controlling the intracellular concentration of cGMP, PDE5 plays a critical role in regulating the duration and intensity of the relaxation signal.

Diagram: The cGMP Signaling Pathway in Smooth Muscle Relaxation

Caption: The NO/cGMP signaling cascade leading to smooth muscle relaxation and the inhibitory action of this compound on PDE5.

Mechanism of Action of this compound: Competitive Inhibition of PDE5

This compound, as a structural analog of sildenafil, functions as a potent and competitive inhibitor of the PDE5 enzyme.[1][4] Its molecular structure is designed to mimic that of cGMP, allowing it to bind to the active site of PDE5 and prevent the hydrolysis of the endogenous cGMP.[12]

3.1. The PDE5 Enzyme: Structure and Active Site

The PDE5 enzyme exists as a homodimer, with each monomer comprising a regulatory N-terminal domain and a catalytic C-terminal domain.[13] The catalytic domain contains a deep pocket that serves as the active site. Key features of the active site that are crucial for inhibitor binding include:

-

A Metal-Binding Site: The active site contains two divalent metal ions (typically Zn²⁺ and Mg²⁺) that are essential for the catalytic activity of the enzyme.

-

A Glutamine "Switch": An invariant glutamine residue (Gln817 in PDE5A) plays a critical role in orienting the substrate (cGMP) for hydrolysis.[11][14]

-

Hydrophobic Pockets: The active site is lined with hydrophobic residues that accommodate the purine ring and other hydrophobic moieties of cGMP and its analogs.[14]

3.2. Molecular Interactions of this compound with the PDE5 Active Site

While the precise crystal structure of this compound in complex with PDE5 is not available, its interactions can be inferred from the extensive structural data available for sildenafil and other analogs.[7][11][15] The pyrazolopyrimidinone core of this compound is expected to engage in key interactions within the active site:

-

Hydrogen Bonding: The pyrazolopyrimidinone ring system likely forms hydrogen bonds with the invariant glutamine residue (Gln817).[11][14]

-

π-π Stacking: The planar ring system is expected to engage in π-π stacking interactions with a key phenylalanine residue (Phe820) in the active site.

-

Hydrophobic Interactions: The ethoxyphenyl group and the propyl chain of this compound are predicted to occupy hydrophobic sub-pockets within the active site, contributing to its binding affinity.

By occupying the active site, this compound competitively blocks the access of cGMP, thereby preventing its degradation. This leads to an accumulation of intracellular cGMP, amplification of the PKG signaling cascade, and ultimately, enhanced and prolonged smooth muscle relaxation and vasodilation.[4]

Pharmacological Profile: Potency and Selectivity

4.1. Inhibitory Potency (IC₅₀)

Comparative IC₅₀ Values of Approved PDE5 Inhibitors

| Compound | IC₅₀ for PDE5 (nM) |

| Sildenafil | ~3.7 |

| Vardenafil | ~0.09 |

| Tadalafil | ~1.8 |

| (Note: IC₅₀ values can vary depending on the assay conditions. The values presented here are representative.)[14] |

Given that this compound's potency is comparable to sildenafil, it is presumed to be a highly potent inhibitor of PDE5.

4.2. Selectivity Profile

The selectivity of a PDE inhibitor refers to its ability to inhibit a specific PDE isoenzyme over others. This is a critical determinant of a drug's side-effect profile. The human genome encodes for 11 families of PDEs, which are expressed in various tissues and regulate different physiological processes.

The selectivity of sildenafil and other approved PDE5 inhibitors has been extensively characterized. For instance, sildenafil is highly selective for PDE5 over most other PDE isoenzymes, with the notable exception of PDE6, which is found in the retina. Inhibition of PDE6 is responsible for the visual disturbances sometimes associated with sildenafil use.

While the specific selectivity profile of this compound has not been formally published, its structural similarity to sildenafil suggests that it likely exhibits a similar pattern of selectivity, with potent inhibition of PDE5 and potential cross-reactivity with PDE6. The lack of comprehensive selectivity data is a significant concern regarding the safety of this unapproved compound.

Experimental Protocols for Characterization

The characterization of a novel PDE5 inhibitor like this compound requires a suite of in vitro and cellular assays. The following protocols provide a framework for assessing its inhibitory activity and its effects on the cGMP signaling pathway.

5.1. In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common high-throughput screening method for determining the IC₅₀ of a PDE5 inhibitor.

-

Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). In the presence of active PDE5, the substrate is hydrolyzed to FAM-GMP. A binding agent in the assay mix then binds to the smaller FAM-GMP, resulting in a larger complex that tumbles more slowly in solution, leading to an increase in fluorescence polarization. An inhibitor of PDE5 will prevent this hydrolysis, resulting in a low fluorescence polarization signal.

-

Materials:

-

Recombinant human PDE5A1

-

FAM-cGMP (fluorescent substrate)

-

PDE assay buffer

-

Binding agent

-

This compound (test compound)

-

Sildenafil (positive control)

-

DMSO

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare serial dilutions of this compound and sildenafil in DMSO.

-

In a 384-well plate, add the diluted compounds to the appropriate wells. Include wells with DMSO only (no inhibitor control) and wells without enzyme (background control).

-

Add the PDE5 enzyme to all wells except the background control.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the FAM-cGMP substrate to all wells.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding the binding agent.

-

Read the fluorescence polarization on a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Diagram: Workflow for In Vitro PDE5 Inhibition Assay

Caption: A stepwise workflow for determining the IC₅₀ of a PDE5 inhibitor using a fluorescence polarization assay.

5.2. Measurement of cGMP Levels in Tissues (ELISA)

This protocol describes a method for quantifying the effect of this compound on cGMP levels in a relevant tissue, such as corpus cavernosum.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cGMP in tissue homogenates. In this assay, free cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

-

Materials:

-

Corpus cavernosum tissue

-

This compound

-

Lysis buffer (e.g., 0.1 M HCl)

-

cGMP ELISA kit

-

Microplate reader

-

-

Procedure:

-

Excise corpus cavernosum tissue from an appropriate animal model and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for cGMP analysis.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This will typically involve:

-

Adding standards and samples to the antibody-coated plate.

-

Adding HRP-labeled cGMP.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by HRP to a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Generate a standard curve and use it to determine the concentration of cGMP in the tissue samples.

-

Conclusion and Future Directions

This compound exemplifies a growing challenge in public health and regulatory science: the emergence of unapproved, structurally related analogs of established pharmaceuticals in the consumer market. Its mechanism of action, as a potent inhibitor of PDE5, is well-supported by its structural similarity to sildenafil and the foundational principles of cGMP signaling. However, the absence of a comprehensive pharmacological profile, including definitive IC₅₀ values and a full selectivity panel, underscores the significant risks associated with its use.

For the scientific community, the study of this compound and similar analogs offers several avenues for future research. Elucidating its precise binding kinetics and selectivity profile would provide valuable data for structure-activity relationship studies of PDE5 inhibitors. Furthermore, the development of rapid, sensitive, and specific analytical methods for its detection is crucial for forensic and regulatory purposes. A deeper understanding of the metabolism and potential toxicity of this compound is also essential for assessing its full impact on public health. Ultimately, while this compound's current role is that of a dangerous adulterant, its study can contribute to a more comprehensive understanding of PDE5 inhibition and aid in the development of safer and more effective therapies in the future.

References

-

eDrugstore. (2025, January 7). Beware of this compound in OTC Male Impotence Products. Retrieved from [Link]

-

Re-Ho, T. H., et al. (2018). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Journal of Analytical Methods in Chemistry, 2018, 8138743. [Link]

-

Reidy, L. J., et al. (2017). A Case Report of Fatal this compound Toxicity. Journal of Analytical Toxicology, 41(3), 250–255. [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

Reidy, L. J., et al. (2017). A case report of fatal this compound toxicity. Journal of analytical toxicology, 41(3), 250-255. [Link]

-

Wikipedia. (2023, November 28). PDE5 inhibitor. Retrieved from [Link]

-

Sissons, B., & Iavarone, S. (2022, September 22). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]

-

Raveendran, A., & Agarwal, A. (2021). PDE5 Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Smith, J. T., & Jones, A. B. (2021). Sildenafil. In StatPearls. StatPearls Publishing. [Link]

-

Ballard, S. A., et al. (1998). Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro. British journal of urology, 81(2), 239-243. [Link]

-

Morelli, A., et al. (1999). Sildenafil, a type-5 cGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro. The Journal of urology, 161(5), 1649-1655. [Link]

-

Patsnap. (2024, June 21). What are cGMP-PDE inhibitors and how do they work? Retrieved from [Link]

-

Kloner, R. A., et al. (2000). Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue. International journal of impotence research, 12(4), 179-185. [Link]

-

Sjo, A. A., et al. (2017). Inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues that inhibit cellular cGMP efflux. Journal of pharmacy and pharmacology, 69(6), 679-688. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Weeks, J. L., et al. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. International journal of impotence research, 17(1), 5-9. [Link]

-

Piknova, B., et al. (2025). Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Visualized Experiments, (In Press). [Link]

-

Lin, C. S., et al. (2015). Structure of PDE5 enzyme shows two identical submits and each contains a catalytic and a regulatory domain. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound|438.5 g/mol|CAS 147676-79-7 [benchchem.com]

- 5. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS method for estimating carbodenafil and this compound. [wisdomlib.org]

- 7. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Bioactivity of Desmethyl Carbodenafil

Abstract

Desmethyl Carbodenafil is a synthetic analog of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] It has been identified as an adulterant in unregulated "herbal" supplements for erectile dysfunction, raising significant public health and safety concerns.[1] A documented case of fatal toxicity underscores the urgent need for a comprehensive understanding of its pharmacological and toxicological profile.[2][3] Unlike its well-characterized relatives, detailed quantitative data on the in vitro bioactivity of this compound is not extensively available in peer-reviewed literature.[1] This guide, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the essential in vitro assays required to thoroughly characterize the bioactivity of this compound, from target engagement to cellular effects and metabolic fate. By providing detailed, field-proven protocols and the scientific rationale behind them, this document aims to equip researchers with the necessary tools to generate the critical data required for a complete risk assessment and to support forensic and toxicological investigations.

Introduction: The Scientific Imperative

This compound is structurally similar to approved PDE5 inhibitors, primarily synthesized through the demethylation of sildenafil or its derivatives.[1] Its clandestine inclusion in consumer products necessitates a rigorous scientific evaluation. The core of its mechanism of action is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][4] By inhibiting PDE5, this compound presumably causes an accumulation of cGMP, leading to smooth muscle relaxation and vasodilation—the same pathway exploited by therapeutic agents like Sildenafil.[4][5] However, the lack of specific data on its potency, selectivity, and cellular effects represents a critical knowledge gap. This guide provides the experimental framework to bridge this gap.

Mechanism of Action: Unraveling the cGMP Signaling Pathway

The nitric oxide (NO)/cGMP pathway is central to the function of all PDE5 inhibitors.[5] Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP.[6] cGMP then acts as a second messenger, activating protein kinase G (PKG) to phosphorylate downstream targets, resulting in decreased intracellular calcium levels and smooth muscle relaxation.[7] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[4] this compound's primary bioactivity stems from its inhibition of this termination step.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Core Bioactivity Assessment: A Three-Pillar Approach

A thorough in vitro evaluation of this compound requires a multi-faceted approach. We propose a three-pillar framework focusing on direct target inhibition, cellular response, and safety/metabolic profiling.

Pillar 1: Target Engagement - PDE5 Inhibition Assay

The foundational experiment is to determine the potency of this compound against its primary target, PDE5. This is crucial for comparing its activity to known inhibitors like Sildenafil and for understanding the potential for physiological effects at different concentrations.

This protocol is adapted from commercially available kits designed for high-throughput screening.[7]

-

Reagent Preparation:

-

Reconstitute recombinant human PDE5A1 enzyme in assay buffer.

-

Prepare a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

-

Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) and a reference inhibitor (Sildenafil).

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add PDE5 enzyme to each well.

-

Add the diluted this compound or Sildenafil to the respective wells. Include a no-inhibitor control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FAM-cGMP substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and add a binding agent that selectively binds to the unhydrolyzed FAM-cGMP.

-

Measure the fluorescence polarization. High polarization indicates unhydrolyzed substrate (inhibition), while low polarization indicates substrate hydrolysis (no inhibition).

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Experimental workflow for determining the IC50 of this compound against PDE5.

The results should be summarized in a table comparing the potency of this compound to Sildenafil.

| Compound | PDE5 IC50 (nM) |

| This compound | To be determined |

| Sildenafil (Reference) | ~5.22 |

Pillar 2: Cellular Bioactivity - Intracellular cGMP Measurement

Demonstrating that this compound inhibits PDE5 in a purified system is the first step. The critical next step is to confirm that this activity translates into a functional outcome in a cellular context—specifically, an increase in intracellular cGMP levels.

This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA), a robust method for quantifying small molecules from cell lysates.[8]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a transfected cell line expressing sGC) in 24-well plates until confluent.

-

Pre-treat cells with a phosphodiesterase inhibitor-free medium for 1 hour.

-

Treat cells with a nitric oxide donor (e.g., Sodium Nitroprusside - SNP) to stimulate cGMP production, in the presence of varying concentrations of this compound (e.g., 0.1 µM to 50 µM).

-

Include positive (SNP + Sildenafil) and negative (vehicle) controls.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Sample Preparation:

-

Aspirate the medium and lyse the cells using an acidic lysis buffer to inactivate endogenous phosphodiesterases.[9]

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for cGMP measurement.

-

-

ELISA Procedure:

-

Use a commercial cGMP ELISA kit.

-

Add standards and prepared samples to a 96-well plate pre-coated with an anti-cGMP antibody.

-

Add HRP-linked cGMP, which will compete with the sample cGMP for antibody binding.

-

Incubate, wash, and then add a TMB substrate to develop color. The color intensity will be inversely proportional to the amount of cGMP in the sample.[8]

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the cGMP standards.

-

Calculate the concentration of cGMP in each sample based on the standard curve.

-

Plot the fold-increase in cGMP versus the concentration of this compound.

-

The data will demonstrate the dose-dependent effect of this compound on intracellular cGMP accumulation.

| Treatment Condition | cGMP Concentration (pmol/mL) | Fold Change vs. Vehicle |

| Vehicle Control | To be determined | 1.0 |

| SNP (10 µM) | To be determined | X |

| SNP + this compound (1 µM) | To be determined | Y |

| SNP + this compound (10 µM) | To be determined | Z |

| SNP + Sildenafil (1 µM) | To be determined | A |

Pillar 3: Safety & Liability Profiling

Beyond efficacy, the safety profile of an unapproved compound is paramount. In vitro toxicology and metabolic stability studies are the first line of assessment.

Cytotoxicity assays measure the potential of a compound to cause cell death.[10][11] This is a critical early indicator of potential toxicity.

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[12]

-

Cell Plating and Treatment:

-

Plate a relevant cell line (e.g., HepG2 for liver toxicity, or HUVECs for endothelial effects) in a 96-well plate and allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for 24 or 48 hours.

-

Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay Procedure:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the log concentration of this compound to determine the CC50 (the concentration that causes 50% cytotoxicity).

-

Metabolic stability provides an estimate of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life and clearance.[13][14]

This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[2][3]

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, this compound (at a low concentration, e.g., 1 µM), and an NADPH-regenerating system (to support CYP enzyme activity) in a phosphate buffer.

-

Incubate the mixture at 37°C.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percent of parent compound remaining versus time.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

-

Caption: Workflow for assessing the metabolic stability of this compound in human liver microsomes.

A summary table will provide a clear overview of the compound's initial safety and metabolic profile.

| Assay | Parameter | Result |

| Cytotoxicity (HepG2, 48h) | CC50 (µM) | To be determined |

| Metabolic Stability (HLM) | t½ (min) | To be determined |

| Metabolic Stability (HLM) | CLint (µL/min/mg) | To be determined |

Conclusion and Future Directions

The in vitro bioactivity of this compound remains a significant unknown. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to systematically characterize its pharmacological and toxicological properties. By determining its PDE5 inhibitory potency, confirming its action in a cellular context, and establishing its preliminary safety and metabolic profile, researchers can generate the foundational data necessary to inform public health agencies, guide forensic analysis, and understand the risks associated with this unapproved drug analog. Further studies should also investigate its selectivity against other phosphodiesterase isoforms (e.g., PDE6, PDE11) to predict potential off-target effects, such as visual disturbances, which are known for some less selective PDE inhibitors.

References

- Bakota, E., Kelly, A. T., Gheyas, F., & Phatak, D. (2017). A Case Report of Fatal this compound Toxicity. Journal of analytical toxicology, 41(3), 250–255.

-

ResearchGate. A Case Report of Fatal this compound Toxicity | Request PDF. Available from: [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

- Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–669.

-

Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

-

Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

-

ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

- Stasch, J. P., Pacher, P., & Evgenov, O. V. (2011). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease.

-

National Center for Biotechnology Information. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Available from: [Link]

-

ResearchGate. (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Available from: [Link]

-

MDPI. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Available from: [Link]

-

National Center for Biotechnology Information. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. Available from: [Link]

Sources

- 1. This compound|438.5 g/mol|CAS 147676-79-7 [benchchem.com]

- 2. A Case Report of Fatal this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Case Report of Fatal this compound Toxicity. | Semantic Scholar [semanticscholar.org]

- 10. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmafocusasia.com [pharmafocusasia.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-Depth Technical Guide to Desmethyl Carbodenafil: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Carbodenafil is a potent synthetic compound recognized as a structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®.[1] Classified as a phosphodiesterase type 5 (PDE5) inhibitor, it is not approved for therapeutic use by major regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1] Despite its unapproved status, this compound has gained notoriety as a common adulterant in a variety of products marketed as "all-natural" or "herbal" remedies for erectile dysfunction, including certain coffees and dietary supplements.[1] The clandestine inclusion of this undeclared pharmacological agent in consumer products poses a significant public health risk, necessitating robust analytical methods for its detection and characterization. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, synthesis, and analytical protocols, to support research, forensic toxicology, and regulatory enforcement efforts.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound, when compared to its parent compound Carbodenafil, is the absence of a methyl group on the piperazine ring. This seemingly minor modification can alter the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Identity

-

IUPAC Name: 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]

-

CAS Number: 147676-79-7[1]

-

Molecular Formula: C₂₃H₃₀N₆O₃[1]

-

Molecular Weight: 438.5 g/mol [1]

Physicochemical Data Summary

| Property | Value / Description |

| Physical State | Typically supplied as a solid or crystalline powder for research and reference standard purposes. |

| Solubility | While specific quantitative data is not widely published, based on the properties of its deuterated analogue, Desmethyl Thiosildenafil-d8, it is expected to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Its solubility in aqueous solutions is likely pH-dependent, similar to sildenafil.[4] |

| Spectroscopic Features | UV-Vis: Exhibits characteristic absorbance maxima, with λmax values around 214 nm and 294 nm, consistent with the pyrazolopyrimidinone chromophore present in sildenafil and its analogues.[5] |

Diagram 1: Chemical Structure of this compound

Caption: Mechanism of action of this compound via PDE5 inhibition.

Pharmacokinetics and Metabolism

Specific pharmacokinetic studies on this compound are not available in peer-reviewed literature due to its status as an unapproved substance. However, its metabolic pathway can be inferred from that of sildenafil. Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 a minor pathway. [6]The primary metabolite of sildenafil is N-desmethylsildenafil, which retains approximately 50% of the parent drug's PDE5 inhibitory activity and accounts for about 20% of the overall pharmacological effect. [7][6] Given that this compound is the N-desmethyl analogue of Carbodenafil, it is plausible that it is also a metabolite of Carbodenafil. A fatal case report identified a hydroxy metabolite of this compound in postmortem blood, suggesting that hydroxylation is a key metabolic pathway for this compound. [8]

Health and Safety Considerations

The presence of this compound in unregulated products is a serious public health concern for several reasons:

-

Lack of Clinical Trials: The safety and efficacy of this compound have not been evaluated in rigorous clinical trials.

-

Drug Interactions: Like other PDE5 inhibitors, this compound can have dangerous interactions with nitrate medications (e.g., nitroglycerin), leading to a potentially fatal drop in blood pressure. [1]* Toxicity: There has been at least one documented fatality attributed to "acute this compound toxicity". [8]* Unknown Dosages: The concentration of this compound in adulterated products is not standardized, leading to a risk of overdose.

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be conceptualized based on established methods for sildenafil and the demethylation of piperazine derivatives. The synthesis would likely start from a suitable precursor, Carbodenafil, and involve a selective N-demethylation of the piperazine ring.

Materials and Reagents

-

Carbodenafil

-

1-Chloroethyl chloroformate (ACE-Cl) or similar demethylating agent

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology

-

Carbamate Formation:

-

Dissolve Carbodenafil in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1-chloroethyl chloroformate (ACE-Cl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.

-

-

Hydrolysis (Demethylation):

-

Dissolve the crude carbamate intermediate in methanol.

-

Heat the solution to reflux for several hours to facilitate the hydrolysis of the carbamate and removal of the methyl group. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the solution and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and wash with a dilute HCl solution to remove any remaining starting material or byproducts.

-

Neutralize the aqueous layer with a base and extract the product with an organic solvent.

-

Combine the organic extracts, dry, and concentrate to yield crude this compound.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Causality Behind Experimental Choices: The use of 1-chloroethyl chloroformate is a well-established method for the demethylation of tertiary amines, including those in a piperazine ring. It proceeds via a stable carbamate intermediate, which can then be selectively cleaved under mild conditions (refluxing in methanol) to yield the secondary amine without affecting other functional groups in the molecule.

Analytical Methodologies

The unambiguous identification and quantification of this compound in complex matrices such as dietary supplements and biological fluids are critical for regulatory and forensic purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. [9]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the sample (e.g., plasma, reconstituted powder), add an internal standard (e.g., diphenhydramine-D3, which has a similar retention time).

-

Add 50 µL of a suitable buffer (e.g., 100mM phosphate buffer, pH 6).

-

Add 2 mL of an appropriate extraction solvent (e.g., n-butyl chloride).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating this compound from other components. [9]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is commonly employed. [9]* Flow Rate: A typical flow rate is 0.3 mL/min. [9]* Injection Volume: 10 µL. [9]* Column Temperature: 40°C. [9] Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Mass Transitions:

-

Precursor Ion ([M+H]⁺): m/z 439.4

-

Quantifier Product Ion: m/z 339.2

-

Qualifier Product Ion: m/z 311.1

-

These mass transitions are based on a published fatal case report and provide a highly specific "fingerprint" for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the substituted phenyl ring.

-

Ethoxy Group: A characteristic triplet and quartet pattern for the ethyl protons (δ 1.4-1.6 ppm and 4.1-4.3 ppm, respectively).

-

Propyl Group: Signals corresponding to the propyl group on the pyrazole ring, including a triplet for the terminal methyl group (δ ~0.9 ppm) and multiplets for the two methylene groups (δ ~1.8 and ~2.8 ppm).

-

Piperazine Protons: Broad signals for the methylene protons of the piperazine ring. The key distinguishing feature from Carbodenafil would be the presence of an N-H proton signal (which may be broad and exchangeable) and the absence of the N-methyl singlet.

-

Pyrazolopyrimidinone Protons: A singlet for the N-methyl group on the pyrazole ring (δ ~4.2 ppm) and a broad singlet for the amide N-H proton (δ >10 ppm in DMSO-d₆).

Expected ¹³C NMR Spectral Features:

-

The spectrum would show distinct signals for all 23 carbon atoms. Key signals would include those for the carbonyl group in the pyrimidinone ring (δ ~160-170 ppm), the aromatic carbons, and the aliphatic carbons of the ethoxy, propyl, and piperazine moieties. The carbon signals of the piperazine ring would differ from those of its N-methylated precursor, confirming the demethylation.

Diagram 3: Analytical Workflow for this compound Identification

Caption: A typical workflow for the analysis of this compound.

Conclusion

This compound represents a significant challenge to public health and regulatory agencies due to its illicit use as an adulterant in consumer products. A thorough understanding of its chemical structure, properties, and analytical characteristics is paramount for its effective detection and for mitigating the risks it poses. The methodologies outlined in this guide, particularly the LC-MS/MS protocol, provide a robust framework for the identification and quantification of this unapproved sildenafil analogue. Continued vigilance and the application of these advanced analytical techniques are essential to ensure consumer safety and the integrity of the dietary supplement market.

References

-

Wawer, I., Pisklak, D. M., & Chilmonczyk, Z. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865-870. [Link]

-

mzCloud. (2016). N Desmethyl sildenafil. [Link]

-

PubChem. (n.d.). N-Desmethylsildenafil. [Link]

-

ResearchGate. (2016). Any good solvent for sildenafil citrate salt besides DMSO?. [Link]

-

ResearchGate. (n.d.). Chemical structure of sildenafil, N -desmethyl sildenafil and quinoxaline. [Link]

-

ResearchGate. (2025). H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. [Link]

-

Journal of Food and Drug Analysis. (n.d.). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. [Link]

-

RSC Publishing. (n.d.). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. [Link]

-

Oxford Academic. (2021). UPLC–MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil. [Link]

-

ResearchGate. (n.d.). 1 H NMR characteristics of sildenafil and its analogues, and vardenafil. NMR data were obtained from DS spectra. [Link]

-

PMC - PubMed Central. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. [Link]

-

PubChem. (n.d.). Norcarbodenafil. [Link]

-

Wikipedia. (n.d.). Sildenafil. [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Royal Society of Chemistry. (n.d.). Characterising the role of water in sildenafil citrate by NMR crystallography: Supplementary Information. [Link]

-

Semantic Scholar. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. [Link]

-

PMC - PubMed Central. (n.d.). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. [Link]

-

ResearchGate. (n.d.). Investigation of demethylation of 12b with amines. [Link]

-

PubMed. (2017). A Case Report of Fatal this compound Toxicity. [Link]

-

accessdata.fda.gov. (n.d.). VIAGRA. [Link]

-

OUCI. (2017). Thermodynamic solubility and density of sildenafil citrate in ethanol and water mixtures: Measurement and correlation at various temperatures. [Link]

- Google Patents. (n.d.).

-

PubMed Central. (n.d.). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. [Link]

-

Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

-

PubMed. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. [Link]

-

PMC - PubMed Central. (n.d.). A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction. [Link]

-

MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

PubMed. (n.d.). The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction. [Link]

-

PubChem. (n.d.). Sildenafil. [Link]

-

The Men's Health Clinic. (n.d.). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. [Link]

-

PMC - PubMed Central. (n.d.). Systemic and metabolic effects of PDE5-inhibitor drugs. [Link]

-

PubChem. (n.d.). Dextromethorphan. [Link]

Sources

- 1. This compound|438.5 g/mol|CAS 147676-79-7 [benchchem.com]

- 2. Desmethylsildenafil | C21H28N6O4S | CID 135455980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. A Case Report of Fatal this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway of Desmethyl Carbodenafil

An In-depth Technical Guide to the Synthesis of Desmethyl Carbodenafil

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor, Carbodenafil. The synthesis is presented in two principal stages: the construction of the N-methylated precursor, Carbodenafil, followed by a selective N-demethylation to yield the target compound. The narrative emphasizes the chemical rationale behind procedural steps, offering insights into reaction mechanisms and methodological choices. This document is intended for researchers, chemists, and professionals in drug development and medicinal chemistry who require a detailed, scientifically grounded protocol for the synthesis of this and related compounds.

Introduction and Retrosynthetic Strategy

This compound (also known as Norcarbodenafil) is a significant analogue of sildenafil-related compounds, primarily used as a reference standard in analytical and quality control applications. Structurally, it is characterized by a pyrazolo[4,3-d]pyrimidin-7-one core, similar to sildenafil, but features a benzamide linkage to a piperazine moiety, distinguishing it from the sulfonamide linkage in sildenafil. The defining feature is the secondary amine on the piperazine ring, resulting from the demethylation of its precursor, Carbodenafil.

Our synthetic strategy is predicated on a logical retrosynthetic disconnection. The final N-demethylation step is identified as the key transformation, pointing to Carbodenafil as the immediate precursor. The synthesis of Carbodenafil itself is approached by dissecting it into three primary fragments: the pyrazole core, the 2-ethoxybenzoyl moiety, and the N-methylpiperazine side chain. This modular approach allows for a convergent and efficient synthesis.

Logical Flow of the Synthetic Pathway

Caption: Retrosynthetic and forward synthesis overview.

Synthesis of the Precursor: Carbodenafil

The synthesis of Carbodenafil is a multi-step process analogous to the well-established synthesis of sildenafil.[1][2] It involves the initial construction of a core heterocyclic system, which is then coupled to the functionalized side chain.

Step 1: Synthesis of the Pyrazolopyrimidinone Core

The synthesis begins with the construction of the 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one ring system. This is a foundational sequence in the synthesis of many PDE5 inhibitors.

-

Pyrazole Formation: Reaction of ethyl 2,4-dioxoheptanoate with hydrazine hydrate forms the pyrazole ring.

-

N-Methylation: The pyrazole nitrogen is regioselectively methylated, typically using dimethyl sulfate.

-

Nitration and Amidation: The pyrazole is nitrated, followed by conversion of the ester to a primary amide.

-

Reduction: The nitro group is reduced to an amino group, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate.[1]

-

Cyclization: The aminopyrazole is cyclized with a 2-ethoxybenzoyl derivative to form the pyrazolopyrimidinone core.

Step 2: Synthesis of the Key Intermediate: 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid

This step involves coupling the pyrazolopyrimidinone core from Step 1 with a benzoic acid derivative.

-

The aminopyrazole carboxamide is reacted with 2-ethoxy-5-(chloroformyl)benzoic acid methyl ester. The resulting intermediate is then cyclized under basic conditions to form the pyrazolopyrimidinone fused system.

-

The methyl ester of the benzoic acid is then hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH in methanol/water), yielding the key carboxylic acid intermediate ready for coupling.

Step 3: Amide Coupling to form Carbodenafil

The final step in the precursor synthesis is the formation of the amide bond between the benzoic acid intermediate and N-methylpiperazine.

-

Acid Activation: The carboxylic acid is activated to facilitate nucleophilic attack by the amine. This is commonly achieved by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[3]

-

Coupling Reaction: The activated acid is then reacted with N-methylpiperazine in an aprotic solvent (e.g., dichloromethane or DMF) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated. This reaction yields Carbodenafil.[4]

Key Transformation: N-Demethylation of Carbodenafil

The conversion of Carbodenafil to this compound is the pivotal step in this synthesis. The selective removal of the N-methyl group from the tertiary piperazine amine requires a robust and high-yield method that does not affect other functional groups in the molecule. The use of 1-chloroethyl chloroformate (ACE-Cl) is the modern method of choice for this transformation, superseding harsher classical methods like the von Braun reaction.[5][6]

Mechanism of ACE-Cl Demethylation

The reaction proceeds via a two-step mechanism:

-

Carbamate Formation: The tertiary nitrogen of the N-methylpiperazine ring acts as a nucleophile, attacking the ACE-Cl reagent. This results in the formation of an unstable quaternary ammonium intermediate, which rapidly eliminates methyl chloride (CH₃Cl) to form a stable 1-chloroethyl carbamate intermediate.[7]

-

Carbamate Cleavage (Solvolysis): The 1-chloroethyl carbamate is then cleaved by treatment with a protic solvent, typically methanol. The methanolysis reaction is facile and proceeds under mild heating, leading to the decomposition of the carbamate into the desired secondary amine (as its hydrochloride salt), carbon dioxide, and methyl 1-chloroethyl ether.[8][9] A final basic workup liberates the free secondary amine, this compound.

Mechanism of N-Demethylation using ACE-Cl

Caption: Reaction mechanism for ACE-Cl mediated N-demethylation.

Experimental Protocol for N-Demethylation

This protocol is adapted from established procedures for N-demethylation of complex tertiary amines and should be performed by qualified personnel in a controlled laboratory setting.[9]

Materials and Reagents:

-

Carbodenafil (1 equivalent)

-

1-Chloroethyl chloroformate (ACE-Cl, ~1.5 equivalents)

-

1,2-Dichloroethane (DCE), anhydrous

-

Methanol, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Carbodenafil (1 eq.) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.

-

Addition of ACE-Cl: Cool the solution to 0 °C using an ice bath. Slowly add 1-chloroethyl chloroformate (1.5 eq.) dropwise to the stirred solution.

-

Carbamate Formation: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 84 °C). Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 2-4 hours for complete consumption of the starting material.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent (DCE) under reduced pressure using a rotary evaporator.

-

Methanolysis (Carbamate Cleavage): To the resulting residue, add anhydrous methanol. Heat the methanolic solution to reflux and stir for 1-2 hours. This step cleaves the carbamate intermediate.

-

Workup and Isolation:

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the HCl salt and remove any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Purification and Characterization

The final product's purity and identity must be confirmed through rigorous analytical methods.

-

Purification: High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of the final compound and for preparative purification if necessary.

-

Characterization:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The disappearance of the N-methyl singlet (~2.3 ppm) in the ¹H NMR spectrum and the appearance of a broad N-H proton signal are key indicators of successful demethylation.

-

Data Summary

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents |

| Carbodenafil | C₂₄H₃₂N₆O₃ | 468.55 | Amide Coupling | Activated Benzoic Acid, N-Methylpiperazine |

| This compound | C₂₃H₃₀N₆O₃ | 454.53 | N-Demethylation | 1-Chloroethyl chloroformate, Methanol |

Conclusion

The synthetic pathway detailed in this guide represents an efficient and reliable method for the preparation of this compound. The strategy relies on the robust and well-documented synthesis of the sildenafil-like core, followed by a highly selective and modern N-demethylation reaction using 1-chloroethyl chloroformate. This approach provides a clear and scalable route for obtaining high-purity material suitable for use as an analytical reference standard. The principles and protocols described herein are applicable to the synthesis of other N-dealkylated analogues in medicinal and pharmaceutical chemistry.

References

-

Hale, V., et al. (2020). N-Dealkylation of Amines. Molecules, 25(15), 3397. [Link]

-

McCann, S. F., & Caddick, S. (2001). N-Demethylation of Alkaloids. ResearchGate. [Link]

- D'Sa, S., & Prager, R. H. (1993). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran.

-

Wikipedia. 1-Chloroethyl chloroformate. [Link]

-

Pharmaffiliates. 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl Chloride. [Link]

-

Advent Chembio. 4-Ethoxy-3-(1-methyl-3-propyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. [Link]

-

PubChem. 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide. [Link]

-

Focken, T., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2536-2541. [Link]

-

ResearchGate. Scheme 2. Synthesis of precursor (13) of sildenafil (14). [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Reddy, K. R., et al. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 17(12), 14782-14794. [Link]

-

Koroleva, E. V., et al. (2011). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 47, 1228-1236. [Link]

-

ResearchGate. The reported N-demethylation reactions. [Link]

-

de Souza, T. B., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 157, 63-74. [Link]

- Gouda, M. A., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Bioorganic & Medicinal Chemistry, 23(7), 1421-1429.

-

University of Bristol. Synthesis of Sildenafil Citrate. [Link]

-

Jayamanne, A., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 27(5), 1709. [Link]

-

Wikipedia. Drug precursors. [Link]

- U.S. Patent No. US20090156815A1.

-

ResearchGate. Synthesis of new amides of the N-methylpiperazine series. [Link]

Sources

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]

- 9. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]

Desmethyl Carbodenafil: Deconstructing a Sildenafil Analog Often Mistaken for a Metabolite

An In-depth Technical Guide for Researchers

Abstract

This technical guide addresses the prevalent misconception of desmethyl carbodenafil as a direct metabolite of sildenafil. We clarify that the principal active metabolite of sildenafil is N-desmethyl sildenafil, produced via hepatic cytochrome P450 enzymatic action. In contrast, this compound is a distinct synthetic analog of sildenafil, not a product of its metabolism in the human body. This document provides a comprehensive analysis of sildenafil's metabolic pathways, the chemical identity and synthesis of this compound, and the critical analytical methodologies required for the detection and quantification of these compounds. We present detailed protocols, comparative data, and toxicological insights to equip researchers, clinicians, and drug development professionals with the necessary knowledge to navigate this complex landscape of approved drugs and their illicit analogs.

Introduction: Clarifying a Critical Distinction

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation, vasodilation, and, in the context of sexual stimulation, penile erection.[1] Beyond its well-known application for erectile dysfunction, it is also used to treat pulmonary arterial hypertension.[1][2]

The metabolism of sildenafil is well-documented, occurring primarily in the liver.[1][3] This process yields several metabolites, the most significant of which is N-desmethyl sildenafil (also known as UK-103,320).[4][5][6] This metabolite retains significant pharmacological activity.[3][4]

A point of significant confusion, and the central topic of this guide, is This compound . Despite the similarity in name, it is not a metabolite of sildenafil. This compound is a synthetic structural analog of sildenafil.[7] It has been identified as an illegal adulterant in products marketed as "herbal" or "all-natural" dietary supplements for sexual enhancement.[7][8] Its presence poses a significant public health risk due to an unknown safety profile and the potential for dangerous drug interactions.[7] A fatal case of acute toxicity has been documented, underscoring the serious risks associated with this unapproved compound.[9]

This guide will first detail the established metabolic fate of sildenafil, then provide a thorough technical profile of this compound, and conclude with the analytical strategies essential for their differentiation and detection.

The True Metabolite: Sildenafil Pharmacokinetics and Metabolism

The biotransformation of sildenafil is a rapid process, contributing to its absolute bioavailability of approximately 41% due to significant first-pass metabolism.[10][11]

Enzymatic Pathways

Sildenafil is cleared predominantly by hepatic microsomal isoenzymes.[1][4]

-

Major Pathway: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the N-demethylation of the piperazine moiety of sildenafil.[3][4]

-

Minor Pathway: Cytochrome P450 2C9 (CYP2C9) also contributes to a lesser extent.[1][4]

The primary metabolic transformation is the removal of the methyl group from the piperazine ring, yielding N-desmethyl sildenafil.[3][4] Further, less significant metabolic routes include pyrazole N-demethylation, oxidation of the piperazine ring, and aliphatic hydroxylation.[12]

Pharmacological Activity of N-desmethyl Sildenafil

N-desmethyl sildenafil is not an inert byproduct. It exhibits a PDE5 selectivity profile similar to the parent drug and possesses an in vitro potency for PDE5 that is approximately 50% that of sildenafil.[3][4] Plasma concentrations of this metabolite are about 40% of those seen for sildenafil, meaning it accounts for roughly 20% of sildenafil's total pharmacological effect.[1][3]

Figure 1: Metabolic pathway of Sildenafil to its primary active metabolite, N-desmethyl sildenafil.

The Analog: A Technical Profile of this compound

This compound (also known as Norcarbodenafil) is a sildenafil analog designed with a similar pharmacophore to inhibit PDE5.[13] Its key distinction lies in the chemical structure.

Chemical Structure and Properties

| Property | Sildenafil | N-desmethyl Sildenafil | This compound |

| Molecular Formula | C₂₂H₃₀N₆O₄S[2] | C₂₁H₂₈N₆O₄S[6] | C₂₃H₃₀N₆O₃[7][13] |

| Molecular Weight | 474.58 g/mol | 460.6 g/mol [6] | 438.5 g/mol [7] |

| Origin | Pharmaceutical Synthesis | Sildenafil Metabolite | Synthetic Analog / Adulterant[7] |

| Legal Status | Approved Prescription Drug | N/A (Metabolite) | Unapproved / Illicit Substance[7] |

| Key Structural Feature | Methylpiperazinylsulfonyl | Piperazinylsulfonyl | Methylpiperazinylcarbonyl [13] |

Table 1: Comparative properties of Sildenafil, its primary metabolite, and the synthetic analog this compound.

The critical difference is the linker between the phenyl ring and the piperazine moiety. Sildenafil and its metabolite have a sulfonyl group (-SO₂-), whereas this compound has a carbonyl group (-CO-). This modification makes it a distinct chemical entity.

Synthetic Pathways

While specific clandestine synthesis methods vary, the creation of this compound logically follows established principles of medicinal chemistry. The synthesis typically originates from parent compounds like carbodenafil and involves a key demethylation step.[7]

Conceptual Demethylation Protocol: The removal of an N-methyl group is a common transformation in organic synthesis.

-

Precursor Selection: Start with a suitable N-methylated precursor, such as carbodenafil.

-

Reagent Choice: Employ demethylating agents. A classic laboratory approach is the von Braun reaction, though modern methods may use chloroformates like α-chloroethyl chloroformate followed by hydrolysis. For piperazine rings specifically, strong bases or other specific agents can be used to selectively cleave the N-methyl group.[7][14]

-

Reaction Conditions: The reaction is typically performed in an appropriate aprotic solvent under controlled temperature to ensure selectivity and minimize side reactions.

-

Workup and Purification: Following the reaction, an aqueous workup is performed to remove reagents and byproducts. The final product, this compound, is then purified, typically using column chromatography or recrystallization, to achieve the desired purity for use as an analytical standard or, illicitly, as an adulterant.

Analytical Methodologies for Detection and Quantification

The co-existence of sildenafil, its metabolites, and a growing number of synthetic analogs in both clinical samples and seized materials necessitates robust and validated analytical methods. Liquid chromatography coupled with mass spectrometry is the gold standard.[7][15]

Core Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to distinguish between structurally similar compounds and quantify them in complex matrices like plasma or supplement powders.[7][15]

Rationale for LC-MS/MS:

-

Chromatographic Separation (LC): The liquid chromatography step separates compounds based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer. This is crucial for resolving isomers and analogs that might have similar mass-to-charge ratios.

-

Mass-Selective Detection (MS/MS): The tandem mass spectrometer first selects the parent ion (precursor ion) of the target analyte based on its specific mass-to-charge ratio (m/z). This ion is then fragmented, and the resulting product ions are detected. This precursor-to-product ion transition is highly specific and forms the basis for confident identification and quantification, even at trace levels.

Protocol: Detection of this compound in a Supplement Matrix

This protocol outlines a self-validating system for the identification and quantification of this compound in a suspected counterfeit herbal supplement.

Step 1: Sample Preparation & Extraction

-

Objective: To efficiently extract the analyte from the complex matrix while minimizing interferences.

-

1.1. Homogenize the sample (e.g., crush tablets, empty capsules) to ensure uniformity.[16]

-

1.2. Accurately weigh 100 mg of the homogenized powder into a 15 mL centrifuge tube.

-

1.3. Add 5.0 mL of an extraction solvent (e.g., 75:25 acetonitrile:ammonium formate buffer).[15] The organic component (acetonitrile) disrupts cell structures and solubilizes the moderately polar analyte, while the aqueous buffer maintains a stable pH.

-

1.4. Fortify the sample with a known concentration of an appropriate internal standard (e.g., sildenafil-d8). The internal standard is critical for a self-validating workflow, as it corrects for variations in extraction efficiency and instrument response.

-

1.5. Vortex for 1 minute, then sonicate for 20 minutes to ensure complete extraction.[16]

-

1.6. Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.

-

1.7. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to protect the LC system from particulate matter.

Step 2: LC-MS/MS Instrumental Analysis

-

Objective: To achieve chromatographic separation and mass spectrometric detection of the analyte and internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds like sildenafil analogs. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |